3-Iodo-N-methyl-benzenamine

Description

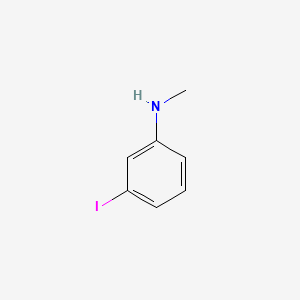

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXWYCMFWSWUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454338 | |

| Record name | Benzenamine, 3-iodo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61829-42-3 | |

| Record name | Benzenamine, 3-iodo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: 3-Iodo-N-methyl-benzenamine Chemical Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-N-methyl-benzenamine is a strategically important synthetic intermediate, valued for its dual functionality. The presence of a nucleophilic N-methylamino group and a versatile aryl-iodide moiety on the same benzene scaffold makes it a privileged building block in modern medicinal chemistry and materials science. The iodine atom, positioned meta to the activating amino group, serves as a highly effective handle for a suite of transition-metal-catalyzed cross-coupling reactions, enabling the precise and efficient construction of complex molecular architectures. This guide provides a comprehensive examination of its core chemical properties, established synthetic protocols, characteristic reactivity patterns, and key applications, grounded in field-proven insights for the practicing scientist.

Core Physicochemical and Structural Data

A foundational understanding of a compound's physical properties is critical for its appropriate handling, storage, and application in synthetic workflows. The key identifiers and properties for this compound are summarized below.

| Property | Data | Reference |

| IUPAC Name | (3-Iodophenyl)methylamine | [1] |

| Synonyms | 3-Iodo-N-methylaniline | [1] |

| CAS Number | 61829-42-3 | [1] |

| Molecular Formula | C₇H₈IN | [1] |

| Molecular Weight | 233.05 g/mol | [1] |

| Appearance | Light yellow to brown liquid | [1][2] |

| Boiling Point | 276.8±23.0 °C (Predicted) | [1] |

| Density | 1.779±0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.09±0.25 (Predicted) | [1] |

Table 1: Key Physicochemical Properties

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on N-methylaniline. The choice of iodinating agent is crucial; N-Iodosuccinimide (NIS) is preferred due to its moderate reactivity, ease of handling, and high yields. The causality behind this choice lies in avoiding over-iodination or oxidation, which can occur with more aggressive reagents.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes a self-validating system for the reliable synthesis and purification of the target compound.

Materials:

-

N-methylaniline (≥98%)

-

N-Iodosuccinimide (NIS) (≥98%)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel (230-400 mesh)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylaniline (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 20 minutes. Rationale: Portion-wise addition at low temperature controls the exotherm and minimizes the formation of di-iodinated byproducts.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc).

-

Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce any excess iodine/NIS. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Dilute with water and extract the product into ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove succinimide) and brine (to reduce water content).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The product typically elutes as a light yellow oil.

Caption: A validated workflow for the synthesis and purification of this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is overwhelmingly dictated by the carbon-iodine bond. The large atomic radius and high polarizability of iodine make the C-I bond the weakest among aryl halides, rendering it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This reactivity is the cornerstone of its application in cross-coupling chemistry.

Key Transformations:

-

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with an organoboron reagent (e.g., boronic acid or ester) is a robust method for forming C(sp²)-C(sp²) bonds. This is a go-to strategy for synthesizing biaryl cores common in many drug scaffolds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a primary or secondary amine. It allows for the elaboration of the N-methylaniline core into more complex tri-substituted aniline derivatives.

-

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C(sp²)-C(sp) bond. This is invaluable for introducing linear, rigid linkers into a molecular structure, a common tactic in materials science and for creating specific pharmacophore geometries.

-

Heck Coupling: The palladium-catalyzed coupling with an alkene provides a direct route to substituted styrenes, which are versatile intermediates for further functionalization.

Caption: Major reactivity pathways for this compound via cross-coupling.

Applications in Drug Discovery and Development

The structural motif of this compound is a precursor to numerous classes of bioactive molecules. Its value lies in providing a reliable entry point for constructing libraries of analogues for structure-activity relationship (SAR) studies.

-

Scaffold for Kinase Inhibitors: The aniline core is a common feature in ATP-competitive kinase inhibitors. The iodo-position allows for the introduction of larger, often heterocyclic, groups that can occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.[3]

-

Intermediate for IDO1 Inhibitors: Indoleamine 2,3-dioxygenase-1 (IDO1) is a significant target in cancer immunotherapy. The development of novel IDO1 inhibitors has utilized bromo- and iodo-phenyl fragments as key building blocks for exploring the enzyme's active site.[4]

-

Precursor for PROTACs and Molecular Glues: In the field of targeted protein degradation, aryl halides are essential for linking warheads (protein-of-interest binders) to E3 ligase recruiters. This compound can serve as a fragment for developing novel cereblon (CRBN) binders or for linking to existing ones.[5]

Safety, Handling, and Storage

As a reactive organic chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

-

Personal Protective Equipment (PPE): Always handle within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the amine functionality.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[6]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][6] For long-term stability, storage at 2-8°C is recommended.[1]

References

- Title: Thermophysical Properties of 3-Iodo-4-methylbenzenamine Source: Chemcasts URL:[Link]

- Title: 3-iodo-N-methyl-N-(2-methylphenyl)benzamide | C15H14INO Source: PubChem URL:[Link]

- Title: Benzenamine, 3-iodo- Source: NIST WebBook URL:[Link]

- Title: Benzenamine, 3-iodo- Source: NIST WebBook URL:[Link]

- Title: Preparation of N-iodocompounds Source: Google Patents URL

- Title: Benzenamine, 3-iodo- Source: NIST WebBook URL:[Link]

- Title: The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Source: ACS Public

- Title: NCERT Solutions for Class 12 Chemistry Chapter 10 Source: BYJU'S URL:[Link]

- Title: Nomenclature of Organic Compounds Source: Unacademy URL:[Link]

- Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: National Institutes of Health (NIH) URL:[Link]

- Title: Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design Source: PubMed URL:[Link]

- Title: Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor Source: PubMed URL:[Link]

Sources

- 1. This compound | 61829-42-3 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

3-Iodo-N-methyl-benzenamine CAS number and registry information

An In-depth Technical Guide to 3-Iodo-N-methyl-benzenamine for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 61829-42-3), a key chemical intermediate for the pharmaceutical and fine chemical industries. The document details its core registry information, physicochemical properties, a validated synthetic pathway, and robust analytical methodologies for quality control. Designed for researchers, synthetic chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides actionable protocols. The utility of this versatile building block in constructing complex molecular architectures is also discussed, grounded in established chemical principles.

Core Registry and Physicochemical Profile

This compound, also known as 3-Iodo-N-methylaniline, is a substituted aniline derivative. The presence of an iodine atom on the aromatic ring and a methyl group on the amine nitrogen makes it a valuable and versatile precursor in organic synthesis, particularly in the development of novel pharmaceutical agents.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 61829-42-3 | [1][2][3] |

| Molecular Formula | C₇H₈IN | [4][3][5] |

| Molecular Weight | 233.05 g/mol | [4][3] |

| Synonyms | Benzenamine, 3-iodo-N-methyl-; 3-Iodo-N-methylaniline | [4][3] |

| Appearance | Liquid | [6] |

| Purity | Typically ≥95% - 97% | [1][3] |

| SMILES | CNC1=CC=CC(I)=C1 | [3] |

| InChI Key | Not readily available in search results. | |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [5] |

Computational Data:

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |

| LogP (Octanol/Water Partition Coeff.) | 2.33 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved from a common starting material, 3-iodoaniline. The primary transformation is the selective mono-methylation of the primary amine.

Synthetic Strategy: Reductive Amination

Reductive amination is a robust and widely used method for forming amine bonds. In this context, 3-iodoaniline can be reacted with an electrophilic one-carbon source (formaldehyde) to form an intermediate imine or aminal, which is then reduced in situ to the desired N-methyl product. This method is often preferred due to its high selectivity for mono-methylation under controlled conditions and the use of mild reducing agents.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

-

3-Iodoaniline (CAS: 626-01-7)

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-iodoaniline (1.0 eq). Dissolve it in an appropriate solvent like Dichloromethane (DCM).

-

Imine Formation: Add aqueous formaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine is typically rapid.

-

Reduction: In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.5 eq), in DCM. Add this slurry portion-wise to the reaction mixture. Causality Note: Using a mild reducing agent like NaBH(OAc)₃ is crucial as it is selective for the iminium ion and tolerant of the acidic co-product (acetic acid), preventing over-reduction or side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield this compound as a pure liquid.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of this compound, a multi-technique analytical approach is required. This ensures that the material is suitable for its intended downstream applications, where impurity profiles can significantly impact reaction outcomes and final product quality.

Recommended Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for assessing purity and confirming the molecular weight of volatile and semi-volatile compounds.[7][8] The mass spectrum provides the molecular ion peak, confirming the compound's mass, while the gas chromatogram indicates its purity by showing the relative abundance of any contaminants.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for determining the purity of organic compounds. A well-developed method can separate the target compound from starting materials, by-products, and other impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons confirm the precise arrangement of atoms, including the substitution pattern on the aromatic ring and the presence of the N-methyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Key stretches for this compound would include N-H stretching (if any primary amine remains), C-H stretches (aromatic and aliphatic), and C-N stretching.

Standard Quality Control Workflow

-

Identity Confirmation: The primary identity is confirmed by matching the obtained mass from GC-MS with the theoretical molecular weight (233.05 g/mol ). The structure is then unequivocally confirmed using ¹H and ¹³C NMR spectroscopy.

-

Purity Assessment: Purity is quantitatively determined using HPLC-UV or GC-FID (Flame Ionization Detector). The area percentage of the main peak in the chromatogram is reported as the purity level. Regulatory guidelines often require methods to have a limit of quantification (LOQ) significantly below the acceptable impurity threshold.[8]

-

Residual Solvent Analysis: If applicable, residual solvents from the synthesis and purification are quantified using headspace GC-MS.

-

Certificate of Analysis (CoA) Generation: All data is compiled into a CoA, which reports the compound's identity, purity, appearance, and the methods used for analysis.

Analytical Workflow Visualization

Caption: Analytical workflow for quality control.

Applications in Synthetic Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial "building block" or intermediate.[1] Its value lies in the strategic placement of its functional groups.

-

The Iodo Group as a Synthetic Handle: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form more complex diarylamines.

-

-

The N-methylaniline Moiety: This structural motif is present in numerous biologically active molecules. The secondary amine can be used for further derivatization, such as amide bond formation or alkylation, to build out molecular complexity and modulate pharmacological properties. Its presence influences the basicity and lipophilicity of the final compound, which are critical parameters in drug design.

The use of iodo-anilines as precursors is a common strategy in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents. For example, related structures like 3-iodo-4-methylaniline are used to prepare complex heterocyclic compounds for potential therapeutic use.

Safety, Handling, and Storage

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage is at 2-8°C.[5]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

-

Protect from light.[3]

References

- AChemBlock. (n.d.). This compound 95% | CAS: 61829-42-3.

- LookChem. (n.d.). Benzenamine, 3-iodo-N-methyl-.

- ChemicalBook. (n.d.). 3-IODO-4-METHYLANILINE | 35944-64-0.

- ChemicalBook. (n.d.). This compound | 61829-42-3.

- Sigma-Aldrich. (n.d.). 3-Iodobenzylamine 96 696-40-2.

- ChemScene. (n.d.). 3-Iodo-N-methylaniline | 61829-42-3.

- NIST. (n.d.). Benzenamine, 3-iodo-. NIST WebBook.

- ChemicalBook. (n.d.). 3-iodo-N-methylaniline.

- Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.

- PubChem. (n.d.). 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.

- PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide.

- ACS Omega. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.

- PubChem. (n.d.). 2-iodo-N-methylaniline.

- Sigma-Aldrich. (n.d.). 3-IODO-4-METHYL-N-(4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | 943320-50-1.

- PrepChem.com. (n.d.). Preparation of 3-hydroxy-1-iodo-3-methyl-1-octene.

- ChemScene. (n.d.). 2-Iodo-N-methylbenzamide | 58084-22-3.

- Google Patents. (n.d.). US3914252A - Preparation of N-iodocompounds.

- PubMed. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry.

- PubChem. (n.d.). 3-Iodo-3-methylheptane.

- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.

- CymitQuimica. (n.d.). This compound.

Sources

- 1. This compound 95% | CAS: 61829-42-3 | AChemBlock [achemblock.com]

- 2. This compound | 61829-42-3 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. 3-Iodo-N-methylaniline - Lead Sciences [lead-sciences.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmda.go.jp [pmda.go.jp]

Physical properties of 3-Iodo-N-methyl-benzenamine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Iodo-N-methyl-benzenamine

Introduction

This compound, also known as 3-Iodo-N-methylaniline (CAS No. 61829-42-3), is an organoiodine compound and a substituted aniline derivative.[1] Its structure, featuring an iodine atom and an N-methylamino group on a benzene ring, makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of the iodo- and methylamino- groups allows for diverse chemical transformations, particularly in the development of pharmaceuticals and advanced materials where precise molecular architectures are paramount.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of this compound, outlines robust experimental protocols for their determination, and offers insights into the rationale behind these characterization techniques. The information presented herein is synthesized from established chemical data sources and standard laboratory practices, providing a self-validating framework for handling and characterizing this compound.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development. These parameters dictate storage conditions, solvent selection, reaction setup, and purification strategies. While extensive experimental data for this compound is not universally published, the following table summarizes its key known and computationally predicted properties.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 61829-42-3 | ChemScene[1] |

| Molecular Formula | C₇H₈IN | ChemScene[1] |

| Molecular Weight | 233.05 g/mol | ChemScene[1] |

| Appearance | Not explicitly reported; likely a liquid or low-melting solid. | General chemical knowledge |

| Melting Point | Data not available in searched sources. | |

| Boiling Point | Data not available in searched sources. | |

| Solubility | Insoluble in water.[2][3] (Inferred from similar compounds) | Fisher Scientific[2], ChemicalBook[3] |

| LogP (predicted) | 2.3329 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[1] |

Expert Insight: The predicted LogP value of 2.3329 suggests that this compound is significantly more lipophilic than it is hydrophilic, corroborating the expected insolubility in water and indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Section 2: Spectroscopic Profile and Structural Characterization

Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. The key structural features of this compound give rise to a predictable spectroscopic signature.

Caption: Key functional groups of this compound and their expected spectroscopic signals.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group (N-CH₃) around 2.8-3.0 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (~6.5-7.5 ppm). A broad singlet corresponding to the N-H proton may also be visible.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: one for the methyl carbon and six for the aromatic carbons, with the carbon atom bonded to the iodine (C-I) being significantly shifted due to the heavy atom effect.

-

FTIR: The infrared spectrum should exhibit a characteristic N-H stretching band around 3400 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹, and the C-N stretching vibration will be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 233. The isotopic pattern will be characteristic of a compound containing one iodine atom.

Section 3: Experimental Determination of Physical Properties

The following protocols describe standard, reliable methods for determining the primary physical properties of a novel or uncharacterized organic compound like this compound. These methods are designed to be self-validating through calibration and precise measurement.

Sources

An In-depth Technical Guide to 3-Iodo-N-methyl-benzenamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-N-methyl-benzenamine (also known as 3-Iodo-N-methylaniline), a key synthetic intermediate. This document will delve into its physicochemical properties, provide a detailed synthesis protocol, outline methods for its structural characterization, discuss its applications in research and drug development, and detail essential safety and handling procedures.

Core Molecular Attributes

This compound is an aromatic amine functionalized with both an iodine atom and an N-methyl group. These features make it a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry.

Below is a summary of its key identifiers and physicochemical properties. It is important to note that while some experimental data for closely related compounds is available, certain properties for this compound itself are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₈IN | [1][2] |

| Molecular Weight | 233.05 g/mol | [1][2] |

| CAS Number | 61829-42-3 | [1][2] |

| Boiling Point | 276.8 ± 23.0 °C (Predicted) | [3] |

| Density | 1.779 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.09 ± 0.25 (Predicted) | [3] |

| LogP | 2.41 (Predicted) | [3] |

| SMILES | CNC1=CC=CC(I)=C1 | [2] |

Synthesis of this compound

A common and reliable method for the preparation of this compound is the direct N-methylation of its precursor, 3-iodoaniline. This transformation can be achieved using various methylating agents, with methyl iodide being a classic and effective choice.

Proposed Synthetic Protocol: N-methylation of 3-iodoaniline

This protocol outlines a standard procedure for the N-methylation of an aniline derivative.

Reaction Scheme:

Caption: Synthesis of this compound from 3-iodoaniline.

Materials and Reagents:

-

3-iodoaniline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-iodoaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Methylating Agent: Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Structural Elucidation and Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (4H): Expected in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex multiplet.

-

N-H Proton (1H): A broad singlet, the chemical shift of which is concentration-dependent, typically in the range of δ 3.5-4.5 ppm.

-

N-Methyl Protons (3H): A singlet around δ 2.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the iodine atom (C-I) will appear at a lower field (around δ 95 ppm) compared to the other aromatic carbons.

-

N-Methyl Carbon (1C): A single peak expected around δ 30 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹.

-

C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹.

-

C-H (Aliphatic) Stretch: Peaks just below 3000 cm⁻¹.

-

C=C (Aromatic) Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: In the 1350-1250 cm⁻¹ region.

-

C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 233, corresponding to the molecular weight of the compound.

-

Isotope Pattern: The presence of iodine will not result in a significant M+2 peak, unlike bromine or chlorine.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methyl group (M-15) or the iodine atom.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the iodine atom allows for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

The N-methyl group can also play a crucial role in modulating the pharmacological properties of a lead compound. It can influence factors such as:

-

Lipophilicity: Affecting cell membrane permeability and oral absorption.

-

Metabolic Stability: The N-methyl group can block sites of metabolism, potentially increasing the half-life of a drug.

-

Receptor Binding: The size and electronics of the N-methyl group can influence how a molecule fits into the binding pocket of a target protein.

Caption: Role as a versatile building block in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from data on structurally similar compounds like halogenated anilines.[10][11][12]

Potential Hazards:

-

Acute Toxicity: Likely to be harmful if swallowed or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation or burns.

-

Eye Damage/Irritation: May cause serious eye damage.

-

Aquatic Toxicity: May be harmful to aquatic life.

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with aerosols, use a respirator with an appropriate organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[1]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its dual functionality allows for strategic derivatization, making it a valuable tool for building molecular complexity. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting.

References

- PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide.

- NIST. (n.d.). Benzenamine, 3-iodo-.

- NIST. (n.d.). Benzenamine, 3-iodo-.

- Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.

- NIST. (n.d.). Benzenamine, 3-iodo- IR Spectrum.

- LookChem. (n.d.). Benzenamine, 3-iodo-N-methyl-.

- PubChem. (n.d.). 3-Iodoaniline.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- NIST. (n.d.). Benzenamine, 3-methyl-.

- NIST. (n.d.). Benzene, 1-iodo-3-methyl-.

- CBSE. (n.d.).

- ChemSynthesis. (2025). 3-iodoaniline.

- PubChem. (n.d.). 2-iodo-N-methylaniline.

- PubChem. (n.d.). Benzenamine, N,3-dimethyl-.

- mzCloud. (2017). 2 Iodo N methylbenzamide.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10.

- ACS Publications. (2025). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides.

Sources

- 1. 3-Iodo-N-methylaniline - Lead Sciences [lead-sciences.com]

- 2. chemscene.com [chemscene.com]

- 3. lookchem.com [lookchem.com]

- 4. Benzenamine, 3-iodo- [webbook.nist.gov]

- 5. Benzenamine, 3-iodo- [webbook.nist.gov]

- 6. Benzenamine, 3-iodo- [webbook.nist.gov]

- 7. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzenamine, 3-methyl- [webbook.nist.gov]

- 9. Benzenamine, N,3-dimethyl- | C8H11N | CID 69675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Spectral data for 3-Iodo-N-methyl-benzenamine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 3-Iodo-N-methyl-benzenamine

Introduction: The Analytical Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. Trivial errors in identification can lead to the invalidation of extensive biological or material science data. It is here that spectroscopic analysis provides a definitive, multi-faceted "fingerprint" of a molecule. This guide offers a detailed examination of this compound (CAS No. 61829-42-3), a substituted aniline derivative, through the primary lenses of modern analytical chemistry: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This compound, with the molecular formula C₇H₈IN and a molecular weight of 233.05 g/mol , presents a unique combination of functional groups and substitution patterns that are ideally suited for spectroscopic dissection.[1][2] We will explore not just the data itself, but the underlying principles that make each technique a powerful tool for structural elucidation, providing researchers with the insights needed to interpret and validate their own findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, revealing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise in Practice: Why NMR is Foundational

The choice to begin with NMR is deliberate. It provides a direct map of the carbon-hydrogen framework. The chemical shift of each nucleus is exquisitely sensitive to its electronic environment, while spin-spin coupling between adjacent nuclei reveals direct bonding pathways. This allows for the piecing together of molecular fragments into a cohesive whole, a process akin to solving a structural puzzle.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative count of the different types of non-equivalent protons and their neighboring environments. For this compound, we anticipate four distinct proton environments.

-

Aromatic Protons (C-H): The four protons on the benzene ring are chemically non-equivalent due to the meta substitution pattern. Their signals will appear in the characteristic aromatic region (typically δ 6.5-8.0 ppm) and will exhibit complex splitting patterns (multiplets) due to coupling with their neighbors.

-

Amine Proton (N-H): The proton on the nitrogen will likely appear as a broad singlet. Its chemical shift can be variable and is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-2 | ~7.15 | t (triplet) | 1H | Appears as a pseudo-triplet due to coupling with H-4 and H-6. |

| H-4 | ~7.05 | ddd | 1H | Coupled to H-2, H-5, and H-6 (small J). |

| H-5 | ~6.50 | t (triplet) | 1H | Shifted upfield by the electron-donating -NHCH₃ group. |

| H-6 | ~6.60 | ddd | 1H | Shifted upfield by the -NHCH₃ group. |

| N-H | ~3.7 (variable) | br s (broad singlet) | 1H | Broad due to quadrupolar relaxation and exchange. |

| N-CH₃ | ~2.85 | s (singlet) | 3H | Characteristic shift for an N-methyl group on an aniline. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. With its seven carbon atoms, this compound is expected to show seven distinct signals in its proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons: Six unique signals are expected for the benzene ring carbons. The carbon atom bonded to the iodine (C-3) will be significantly shielded due to the "heavy atom effect," causing it to appear at a lower chemical shift than might otherwise be expected. The carbon bonded to the nitrogen (C-1) will be deshielded.

-

Aliphatic Carbon: One signal is expected for the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 | ~148 | Attached to the electronegative nitrogen atom. |

| C-2 | ~130 | Aromatic CH. |

| C-3 | ~95 | Attached to iodine; shielded by the heavy atom effect. |

| C-4 | ~122 | Aromatic CH. |

| C-5 | ~118 | Aromatic CH; shielded by the ortho -NHCH₃ group. |

| C-6 | ~112 | Aromatic CH; shielded by the para -NHCH₃ group. |

| N-CH₃ | ~31 | Typical for an N-methyl group on an aniline. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Practice: The Causality of IR Absorption

The specific frequencies at which a molecule absorbs IR radiation are determined by the masses of the bonded atoms and the strength of the bonds connecting them. This direct physical relationship makes the presence of certain peaks a highly reliable indicator of specific functional groups. For this compound, we are looking for the characteristic signatures of a secondary aromatic amine, an aromatic ring, and a C-I bond.

Interpretation of the IR Spectrum

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| ~3400 | N-H Stretch | Medium, Sharp | Confirms the presence of a secondary amine. Primary amines would show two bands.[3] |

| 3100-3000 | Aromatic C-H Stretch | Medium | Indicates the aromatic ring C-H bonds. |

| 2950-2800 | Aliphatic C-H Stretch | Medium-Weak | Corresponds to the N-CH₃ group. A specific N-methyl C-H stretch often appears near 2815 cm⁻¹.[3] |

| ~1600, ~1500, ~1450 | C=C Aromatic Ring Stretch | Strong-Medium | Characteristic "skeletal" vibrations of the benzene ring. |

| ~1515 | N-H Bend | Medium | Bending vibration of the secondary amine N-H bond. |

| ~1320 | C-N Stretch | Strong-Medium | Stretching of the aromatic carbon to nitrogen bond. |

| 900-700 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands is diagnostic of the ring substitution. For 1,3-disubstitution, strong bands are expected around 780 cm⁻¹ and 880 cm⁻¹. |

| ~550 | C-I Stretch | Medium-Weak | Found in the low-frequency "fingerprint" region; confirms the presence of the iodo-substituent. |

Experimental Protocol: FT-IR Data Acquisition (ATR)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically perform the background subtraction and present the final spectrum in terms of transmittance or absorbance versus wavenumber.

Visualization: IR Analysis Workflow

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which can offer further structural clues.

Expertise in Practice: The Logic of Fragmentation

Under the high-energy conditions of Electron Ionization (EI), molecules not only ionize but also fragment in predictable ways, typically breaking at the weakest bonds. Analyzing these fragments allows us to confirm the presence of specific structural motifs. The C-I bond is relatively weak, making its cleavage a highly probable and diagnostically important fragmentation event for this molecule.

Interpretation of the Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The parent molecule will lose an electron to form the molecular ion. A strong peak should be observed at m/z = 233, corresponding to the molecular weight of C₇H₈IN.[1]

-

Key Fragmentation Pathways:

-

Loss of Iodine: The most prominent fragmentation will be the cleavage of the C-I bond to lose an iodine radical (I•, mass 127). This will result in a major fragment ion at m/z = 106 . This fragment corresponds to the N-methyl-anilinium cation.

-

Loss of Methyl Group: A less favorable fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, which would yield a fragment at m/z = 218 .

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Ion Structure | Description |

|---|---|---|

| 233 | [C₇H₈IN]⁺ | Molecular Ion (M⁺) |

| 218 | [C₆H₅IN]⁺ | Loss of a methyl radical (•CH₃) from the M⁺ |

| 106 | [C₇H₈N]⁺ | Loss of an iodine radical (•I) from the M⁺; likely the base peak. |

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Output: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z.

Visualization: Primary Fragmentation Pathway

Caption: Dominant fragmentation of this compound in EI-MS.

Conclusion: A Self-Validating Analytical Triad

References

- NIST. (n.d.). Benzenamine, 3-iodo-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 3-IODO-N,N-DIMETHYLANILINE. Wiley.

- NIST. (n.d.). Benzenamine, 3-iodo- Mass Spectrum. NIST Chemistry WebBook.

- NIST. (n.d.). Benzenamine, 3-iodo- IR Spectrum. NIST Chemistry WebBook.

- PubChem. (n.d.). 3-Iodoaniline. National Institutes of Health.

- Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- NIST. (n.d.). Benzenamine, 3-methyl- Mass Spectrum. NIST Chemistry WebBook.

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Iodo-N-methyl-benzenamine in Organic Solvents

Foreword: Charting the Unseen - A Proactive Approach to Solubility

In the landscape of drug development and fine chemical synthesis, understanding the solubility of a molecule is not merely a preliminary step; it is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. This guide addresses the solubility profile of 3-Iodo-N-methyl-benzenamine, a compound of interest for its potential applications as a synthetic intermediate. While extensive, publicly available solubility data for this specific molecule is nascent, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to experimentally determine, interpret, and predict its behavior in various organic solvents. By grounding our approach in fundamental physicochemical principles and established experimental methodologies, we provide a robust framework for generating a comprehensive solubility profile, thereby empowering researchers to make informed decisions in their scientific endeavors.

Physicochemical Landscape of this compound

A molecule's structure dictates its interactions with its environment. To understand the solubility of this compound, we must first dissect its key physicochemical properties.

Molecular Structure:

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety, which suggests a preference for nonpolar organic solvents.

-

Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some dipole-dipole interactions. Its presence increases the overall molecular weight, which can sometimes decrease solubility.

-

N-methylamino Group (-NHCH₃): This secondary amine group introduces polarity and the capacity for hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, and the hydrogen atom attached to it can act as a hydrogen bond donor.[2] This functional group is pivotal in dictating solubility in polar protic and aprotic solvents.

-

Methyl Group (-CH₃): The methyl group attached to the nitrogen is small and nonpolar, slightly increasing the hydrophobic character of the molecule.

Predicted Solubility Behavior (The "Like Dissolves Like" Principle):

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4][5] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For this compound, this translates to:

-

High Solubility Expected in: Polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) that can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds. Polar protic solvents (e.g., alcohols like ethanol and methanol) should also be effective due to their ability to form hydrogen bonds with the N-methylamino group.

-

Moderate Solubility Expected in: Solvents of intermediate polarity. Chlorinated solvents like dichloromethane may be effective due to their ability to dissolve moderately polar compounds.

-

Low Solubility Expected in: Nonpolar solvents (e.g., hexane, cyclohexane) due to the significant polarity introduced by the iodo and N-methylamino groups. Conversely, very polar solvents like water are expected to be poor solvents due to the large, nonpolar aromatic ring.[6]

Theoretical Framework: The Energetics of Dissolution

Solubility is governed by the Gibbs free energy change (ΔG) of the dissolution process. For a solid solute dissolving in a liquid solvent, this can be conceptualized as a three-step process:

-

Lattice Energy (Endothermic): Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy (Endothermic): Energy is needed to create a space or cavity in the solvent for the solute molecule to occupy.

-

Solvation Energy (Exothermic): Energy is released when the solute molecule forms new intermolecular interactions with the solvent molecules.

A compound is soluble if the exothermic solvation energy is sufficient to overcome the endothermic lattice and cavitation energies, resulting in a negative ΔG.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This methodology is designed to be self-validating and to provide accurate, reproducible data.

Materials and Equipment

-

Solute: this compound (purity ≥97%)[2]

-

Solvents: A range of analytical grade organic solvents with varying polarities (see Table 1).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7]

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[7] A preliminary kinetic study can be performed to determine the exact time to equilibrium.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method. A pre-developed and validated method is essential for accurate quantification.

-

Prepare a series of calibration standards of this compound of known concentrations and analyze them using the same HPLC method to construct a calibration curve.

-

Calculate the concentration of the original saturated solution by back-calculating from the dilution factor.

-

Anticipated Solubility Profile: Data Interpretation and Discussion

While specific experimental data is pending, we can construct a hypothetical solubility profile based on the physicochemical properties of this compound. This serves as a framework for interpreting future experimental results.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility (mg/mL) | Rationale |

| Nonpolar | n-Hexane | 0.1 | None | < 1 | Dominated by nonpolar interactions; poor match for the polar functional groups of the solute. |

| Toluene | 2.4 | None | 5 - 20 | Aromatic character of toluene can interact with the benzene ring of the solute via π-π stacking. | |

| Moderately Polar Aprotic | Dichloromethane | 3.1 | Acceptor | 50 - 150 | Good balance of polarity to interact with both polar and nonpolar moieties. |

| Ethyl Acetate | 4.4 | Acceptor | > 200 | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. | |

| Polar Aprotic | Acetone | 5.1 | Acceptor | > 200 | High polarity and ability to accept hydrogen bonds. |

| Acetonitrile | 5.8 | Acceptor | 100 - 200 | Highly polar, but its smaller size may lead to less effective solvation compared to acetone. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | > 200 | Highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules. | |

| Polar Protic | Ethanol | 4.3 | Donor & Acceptor | > 200 | Capable of forming strong hydrogen bonds with the N-methylamino group. |

| Methanol | 5.1 | Donor & Acceptor | > 200 | Similar to ethanol, highly effective due to hydrogen bonding. |

Discussion of Expected Trends:

The solubility is expected to be lowest in nonpolar aliphatic solvents like hexane and to increase with the polarity of the solvent. Aromatic solvents like toluene may show slightly better solubility than aliphatic ones due to favorable π-π interactions. The highest solubility is anticipated in polar aprotic solvents like DMSO and acetone, and polar protic solvents like ethanol and methanol. This is because these solvents can effectively solvate both the polar functional groups (iodo and N-methylamino) and the nonpolar aromatic ring.

Practical Implications in Research and Development

A well-defined solubility profile is critical for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure all reactants are in the same phase, leading to optimal reaction rates and yields.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product with high purity and desired crystal morphology.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery options.

-

Analytical Method Development: Choosing appropriate diluents for sample preparation in techniques like HPLC and GC.

Conclusion: A Roadmap to Understanding

This guide has provided a comprehensive framework for determining and interpreting the solubility profile of this compound in organic solvents. By combining a deep understanding of its physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed to advance their work. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a valuable resource for solubility studies of other novel molecules in the chemical and pharmaceutical sciences.

References

- ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

- PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.

- RSC Publishing. (n.d.). A unified ML framework for solubility prediction across organic solvents.

- Digital Discovery (RSC Publishing). (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Chemcasts. (n.d.). Thermophysical Properties of 3-Iodo-4-methylbenzenamine.

- University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.

- University Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university chemistry department website.

- PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemBK. (2024). N-Methyl-4-iodoaniline.

- Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.

- PubChem. (n.d.). 3-Iodoaniline.

- Organic Syntheses. (2006). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE.

- Cheméo. (n.d.). Chemical Properties of Benzenamine, 3-methyl- (CAS 108-44-1).

- NIST WebBook. (n.d.). Benzenamine, 3-iodo-.

- IUPAC-NIST Solubility Data Series. (1983). N-Methylmethanamine (dimethylamine) solubility data.

- ChemSynthesis. (2025). 3-iodoaniline.

- Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-iodo- (CAS 540-37-4).

Sources

Synthesis pathways for 3-Iodo-N-methyl-benzenamine

An In-depth Technical Guide to the Synthesis of 3-Iodo-N-methyl-benzenamine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound (IUPAC Name: 3-Iodo-N-methylaniline), a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1] This document explores two primary, field-proven strategies: the N-methylation of 3-iodoaniline and the palladium-catalyzed Buchwald-Hartwig amination. A critical analysis of less viable routes, such as the direct iodination of N-methylaniline, is also presented to provide a thorough understanding of regiochemical control in electrophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and comparative analyses are included to equip researchers, scientists, and drug development professionals with the necessary knowledge for efficient and strategic synthesis.

Introduction and Retrosynthetic Analysis

This compound is a substituted aniline derivative whose structural motifs—an iodine atom at the meta position and an N-methyl group—make it a versatile building block. The carbon-iodine bond serves as a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity.[2] The N-methylaniline scaffold is a common feature in many biologically active molecules.

A retrosynthetic analysis reveals two primary bond disconnections that inform the most logical synthetic strategies:

-

C-N Bond Disconnection: This approach suggests forming the bond between the 3-iodophenyl ring and the methylamino group. This can be achieved via nucleophilic substitution or, more efficiently, through modern cross-coupling methodologies like the Buchwald-Hartwig amination, starting from 1,3-diiodobenzene and methylamine.

-

N-CH₃ Bond Disconnection: This strategy involves the methylation of a pre-existing amino group on the 3-iodoaniline core. This is arguably the most direct and commonly employed route, relying on the availability of 3-iodoaniline as a starting material.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: N-Methylation of 3-Iodoaniline (Recommended)

This pathway is the most direct and often highest-yielding approach. It is a two-stage process: first, the synthesis of the 3-iodoaniline precursor, followed by its N-methylation.

Stage 1: Synthesis of 3-Iodoaniline Precursor

The most reliable method for synthesizing 3-iodoaniline is the Sandmeyer reaction, which converts an aromatic amino group into a halide via a diazonium salt intermediate.[3][4] This method allows for precise regiochemical control that is not possible with direct iodination of aniline.

Caption: Workflow for the synthesis of 3-Iodoaniline via Sandmeyer reaction.

Experimental Protocol: Synthesis of 3-Iodoaniline

-

Reduction of 3-Nitroaniline: In a round-bottom flask equipped with a reflux condenser, suspend 3-nitroaniline in concentrated hydrochloric acid. Add granular tin (Sn) or tin(II) chloride (SnCl₂) portion-wise. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, heat the mixture to ensure the complete reduction to benzene-1,3-diamine.

-

Diazotization: Cool the resulting solution of benzene-1,3-diamine hydrochloride to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to form the stable diazonium salt.[5]

-

Iodination (Sandmeyer Reaction): In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas will evolve.[4]

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature. Neutralize the solution with a base (e.g., NaOH) to precipitate the crude 3-iodoaniline. The product can be purified by steam distillation or extraction with an organic solvent followed by column chromatography. The identity and purity can be confirmed by comparing its properties with known data (CAS: 626-01-7).[6][7][8]

Stage 2: N-Methylation of 3-Iodoaniline

Several methods exist for the N-methylation of anilines, each with distinct advantages regarding selectivity, safety, and environmental impact.[9] Over-methylation to the tertiary amine (N,N-dimethyl) is a common challenge that can be mitigated by careful selection of reagents and reaction conditions.[10]

Method A: Reductive Amination with Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction)

This is a classic and robust method. Formic acid acts as both a reducing agent and a source for the methyl group in conjunction with formaldehyde.

Experimental Protocol:

-

To a flask containing 3-iodoaniline, add an excess of formaldehyde (37% aqueous solution) and formic acid.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and make it alkaline with a strong base (e.g., NaOH) to neutralize the excess formic acid.

-

Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method B: Using Dimethyl Carbonate (DMC) - A "Green" Alternative

Dimethyl carbonate is a non-toxic, environmentally friendly methylating agent that can provide high selectivity for mono-methylation.[10][11] The reaction often requires a base.

Experimental Protocol:

-

In a sealed reaction vessel, combine 3-iodoaniline, dimethyl carbonate (used as both reagent and solvent), and a suitable base (e.g., potassium carbonate, K₂CO₃).

-

Heat the mixture at a temperature typically ranging from 120-180°C for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, filter off the base, and remove the excess DMC under reduced pressure.

-

The residue can be purified by vacuum distillation or column chromatography.

| Methylating Agent | Typical Conditions | Selectivity (Mono:Di) | Safety/Environmental Profile |

| HCHO / HCOOH | Reflux, neat | Good to Moderate | Corrosive, requires neutralization |

| Dimethyl Carbonate (DMC) | 120-180°C, Base | High[10] | Green, non-toxic, biodegradable[11] |

| Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Moderate to Poor | Toxic, volatile |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Base, Solvent | Moderate to Poor | Extremely toxic and carcinogenic |

Table 1: Comparison of Common N-Methylation Reagents for 3-Iodoaniline.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12][13] This method is highly versatile and tolerant of a wide range of functional groups. For this synthesis, it involves coupling an aryl halide (1,3-diiodobenzene) with an amine (methylamine).

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the palladium(0) catalyst and some ligands are air-sensitive.

-

Reaction Setup: To a dry Schlenk tube or glovebox, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BrettPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).[14]

-

Reagent Addition: Add 1,3-diiodobenzene and an anhydrous solvent (e.g., toluene or THF).

-

Add methylamine (can be added as a solution in THF or as a gas).

-

Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with stirring for 4-24 hours.[14] Monitor the reaction's progress by LC-MS.

-

Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic phase, dry it, and concentrate it. The crude product is then purified by column chromatography to yield this compound.

Scientific Integrity: Analysis of a Non-Viable Pathway

Direct Iodination of N-methylaniline: A seemingly straightforward approach would be the direct electrophilic iodination of N-methylaniline. However, this pathway is not suitable for the synthesis of the 3-iodo isomer.

Causality: The N-methylamino group (-NHCH₃) is a strongly activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. Consequently, an incoming electrophile, such as an iodonium ion (I⁺), will preferentially attack these positions. The meta position (positions 3 and 5) remains relatively electron-deficient and is therefore not favored for substitution.

Attempting direct iodination using reagents like I₂/HIO₃, N-Iodosuccinimide (NIS), or potassium dichloroiodate (KICl₂) would result in a mixture of 2-iodo-N-methylaniline and 4-iodo-N-methylaniline, with negligible formation of the desired 3-iodo isomer.[2][15][16][17][18] Separating these isomers would be challenging and inefficient. This fundamental principle of electrophilic aromatic substitution underscores the necessity of using strategies like the Sandmeyer reaction for installing substituents at the meta position of an aniline ring.

Purification and Characterization

Purification: Regardless of the synthetic pathway, the final product will likely require purification.

-

Column Chromatography: Silica gel chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a standard method for purifying substituted anilines.[17]

-

Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be highly effective at removing non-volatile impurities.[19]

-

Acid-Base Extraction: This technique can remove non-basic impurities. The aniline is dissolved in an organic solvent and extracted into an aqueous acid. The aqueous layer is then basified, and the purified aniline is re-extracted into an organic solvent.[19]

Characterization: The structure of the final compound should be confirmed using standard analytical techniques.

-

NMR Spectroscopy (¹H and ¹³C): Will confirm the connectivity of protons and carbons, showing the characteristic N-methyl singlet and the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight (233.05 g/mol for C₇H₈IN).[1]

-

Infrared Spectroscopy (IR): Will show characteristic peaks for N-H stretching (for secondary amine), C-N stretching, and aromatic C-H and C=C bonds.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the N-methylation of 3-iodoaniline . The 3-iodoaniline precursor is best prepared via a Sandmeyer reaction to ensure correct regiochemistry. For the methylation step, "green" reagents like dimethyl carbonate offer high selectivity and a favorable safety profile.[10][11] As a modern alternative, the Buchwald-Hartwig amination provides a powerful and versatile method, particularly valuable in a drug discovery context where substrate scope is critical.[12][14] A thorough understanding of directing group effects in electrophilic aromatic substitution confirms that direct iodination of N-methylaniline is not a viable strategy for obtaining the desired meta-substituted product. The choice between these primary pathways will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.

References

- ResearchGate. (n.d.). Different protocols for methylation of aniline.

- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.

- Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

- Beilstein Journal of Organic Chemistry. (n.d.). N-methylation of amines using formic acid via simple inorganic base catalysis.